An In-depth Technical Guide to 5-propylpyridazine-3-carboxylic acid: Structure, Properties, and Potential
An In-depth Technical Guide to 5-propylpyridazine-3-carboxylic acid: Structure, Properties, and Potential
This guide provides a comprehensive technical overview of 5-propylpyridazine-3-carboxylic acid, a molecule of interest within the broader class of pyridazine derivatives. While specific experimental data for this compound is limited, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, predicted properties, a plausible synthetic route, and its potential as a scaffold for novel therapeutics.
The Pyridazine Scaffold: A Privileged Heterocycle in Medicinal Chemistry
Heterocyclic compounds are the cornerstone of many pharmaceuticals, and nitrogen-containing heterocycles, in particular, have demonstrated a remarkable breadth of biological activity.[1][2] Among these, the pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, has garnered significant attention from medicinal chemists. The unique electronic properties conferred by the nitrogen atoms allow for a diverse range of interactions with biological targets, leading to a wide spectrum of pharmacological effects.[1][2]
Derivatives of pyridazine have been reported to exhibit an impressive array of biological activities, including:
The versatility of the pyridazine ring allows for substitutions at various positions, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. This makes it a "privileged structure" in drug discovery, serving as a foundational scaffold for the development of new chemical entities.[1]
Chemical Structure and Identity of 5-propylpyridazine-3-carboxylic acid
5-propylpyridazine-3-carboxylic acid is a derivative of pyridazine characterized by a propyl group at the 5-position and a carboxylic acid group at the 3-position.
Caption: 2D Chemical Structure of 5-propylpyridazine-3-carboxylic acid.
Table 1: Chemical Identifiers for 5-propylpyridazine-3-carboxylic acid
| Identifier | Value |
| Molecular Formula | C₈H₁₀N₂O₂[4] |
| SMILES | CCCC1=CC(=NN=C1)C(=O)O[4] |
| InChI | InChI=1S/C8H10N2O2/c1-2-3-6-4-7(8(11)12)10-9-5-6/h4-5H,2-3H2,1H3,(H,11,12)[4] |
| InChIKey | VNPQPPGCZYUMCW-UHFFFAOYSA-N[4] |
Predicted Physicochemical Properties
Table 2: Predicted Physicochemical Properties of 5-propylpyridazine-3-carboxylic acid
| Property | Predicted Value | Source |
| Molecular Weight | 166.18 g/mol | PubChem |
| XlogP | 1.0 | PubChem[4] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Monoisotopic Mass | 166.07423 Da | PubChem[4] |
Note: These values are computationally predicted and have not been experimentally verified.
Proposed Synthetic Pathway
While a specific synthetic route for 5-propylpyridazine-3-carboxylic acid has not been published, a plausible pathway can be devised based on established methods for the synthesis of pyridazine carboxylic acids. A common approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine, followed by oxidation and functional group manipulation.
Caption: Proposed synthetic workflow for 5-propylpyridazine-3-carboxylic acid.
Hypothetical Experimental Protocol:
Step 1: Synthesis of 5-propyl-4,5-dihydropyridazin-3(2H)-one
-
To a solution of ethyl 3-oxohexanoate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality: The condensation reaction between the dicarbonyl compound and hydrazine is a classical method for the formation of the dihydropyridazinone ring.[5] Ethanol is a common solvent for this type of reaction, and refluxing provides the necessary energy to drive the reaction to completion.
Step 2: Aromatization to 5-propylpyridazin-3(2H)-one
-
Dissolve the 5-propyl-4,5-dihydropyridazin-3(2H)-one (1 equivalent) in glacial acetic acid.
-
Add a solution of bromine (1.1 equivalents) in acetic acid dropwise to the reaction mixture at room temperature.
-
Stir the mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with water and dry to obtain the crude product, which can be further purified by column chromatography.
Causality: Bromine in acetic acid is a common reagent for the dehydrogenation (aromatization) of dihydropyridazinones.[5] The acidic medium facilitates the reaction.
Step 3: Hydrolysis to 5-propylpyridazine-3-carboxylic acid
-
Suspend the 5-propylpyridazin-3(2H)-one (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 10%).
-
Reflux the mixture for 8-12 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The precipitated product, 5-propylpyridazine-3-carboxylic acid, can be collected by filtration, washed with cold water, and dried.
Causality: Basic hydrolysis of the lactam (cyclic amide) in the pyridazinone ring, followed by acidification, will yield the desired carboxylic acid.
Hypothetical Spectroscopic Characterization
The structural elucidation of 5-propylpyridazine-3-carboxylic acid would rely on a combination of spectroscopic techniques. Based on its structure, the following spectral data would be expected:
-
¹H NMR:
-
A triplet corresponding to the methyl protons (-CH₃) of the propyl group.
-
A sextet for the methylene protons (-CH₂-) adjacent to the methyl group.
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A triplet for the methylene protons (-CH₂-) attached to the pyridazine ring.
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Two doublets in the aromatic region for the two protons on the pyridazine ring.
-
A broad singlet for the carboxylic acid proton, typically downfield.
-
-
¹³C NMR:
-
Signals corresponding to the three distinct carbon atoms of the propyl group.
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Signals for the four carbon atoms of the pyridazine ring, with the carbon bearing the carboxylic acid group being the most deshielded.
-
A signal for the carboxylic acid carbonyl carbon, typically in the range of 165-185 ppm.[6]
-
-
Infrared (IR) Spectroscopy:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[6]
-
A strong C=O stretching band for the carboxylic acid, expected around 1710-1760 cm⁻¹.[6]
-
C-H stretching bands for the propyl group and the aromatic ring.
-
C=N and C=C stretching vibrations characteristic of the pyridazine ring.[7]
-
-
Mass Spectrometry:
-
The molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.
-
Fragmentation patterns characteristic of the loss of the carboxylic acid group and cleavage of the propyl chain.
-
Potential Biological Activity and Applications
Given the wide range of biological activities reported for pyridazine derivatives, 5-propylpyridazine-3-carboxylic acid represents a promising scaffold for drug discovery.[1][2] The presence of both a lipophilic propyl group and a polar carboxylic acid group provides a balance of properties that could be favorable for interacting with biological targets.
Caption: Logical relationship of the 5-propylpyridazine-3-carboxylic acid scaffold to potential biological targets and therapeutic applications.
The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, as well as a potential coordination site for metal ions in metalloenzymes. The propyl group can engage in hydrophobic interactions within the binding pockets of target proteins. Based on the activities of related pyridazine and pyrazole carboxylic acids, potential areas of investigation for this molecule include:
-
Antibacterial Activity: Pyrazine carboxylic acid derivatives have shown promising antimicrobial activity.[8] The pyridazine scaffold in 5-propylpyridazine-3-carboxylic acid could be explored for similar properties.
-
Anti-inflammatory Activity: Many nitrogen-containing heterocyclic carboxylic acids have been investigated for their anti-inflammatory potential.[9]
-
Anticancer Activity: The pyridazine core is present in several compounds with reported anticancer activity.[1][3] Further derivatization of the carboxylic acid group could lead to potent antiproliferative agents.
Conclusion
5-propylpyridazine-3-carboxylic acid is a molecule with significant potential as a building block in medicinal chemistry. While specific experimental data is currently lacking, this guide has provided a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic route, and its potential biological applications based on the well-established pharmacology of the pyridazine class of compounds. The insights presented herein are intended to serve as a valuable resource for researchers and to stimulate further investigation into this promising chemical entity. Its versatile structure warrants exploration for the development of novel therapeutics in a variety of disease areas.
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